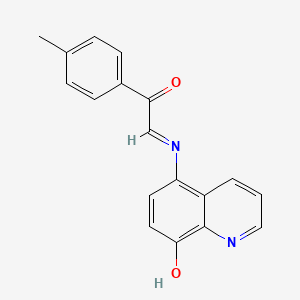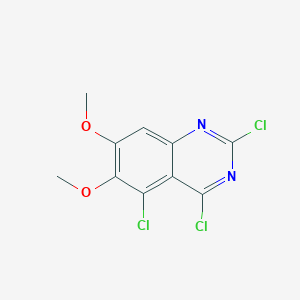
5-((p-Methylbenzoyl)methylenamino)-8-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((p-Methylbenzoyl)methylenamino)-8-quinolinol is a complex organic compound that belongs to the class of quinolinol derivatives This compound is characterized by the presence of a quinolinol core structure, which is substituted with a p-methylbenzoyl group and a methylenamino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((p-Methylbenzoyl)methylenamino)-8-quinolinol typically involves a multi-step process that includes the formation of the quinolinol core, followed by the introduction of the p-methylbenzoyl group and the methylenamino linkage. One common synthetic route involves the following steps:
Formation of the Quinolinol Core: The quinolinol core can be synthesized through a cyclization reaction of appropriate precursors, such as 2-aminobenzophenone and ethyl acetoacetate, under acidic or basic conditions.
Introduction of the p-Methylbenzoyl Group: The p-methylbenzoyl group can be introduced through a Friedel-Crafts acylation reaction using p-methylbenzoyl chloride and an appropriate catalyst, such as aluminum chloride.
Formation of the Methylenamino Linkage: The methylenamino linkage can be formed through a condensation reaction between the quinolinol core and an appropriate amine, such as p-methylbenzylamine, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-((p-Methylbenzoyl)methylenamino)-8-quinolinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinolinol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, such as nucleophilic substitution, to introduce different functional groups onto the quinolinol core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinol derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials with unique properties.
Biology: It has been investigated for its potential as a fluorescent probe for biological imaging and as a ligand for metal ion detection.
Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 5-((p-Methylbenzoyl)methylenamino)-8-quinolinol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, such as zinc and copper, and form stable complexes. This interaction can modulate the activity of metalloenzymes and other metal-dependent biological processes. Additionally, the compound’s ability to intercalate into DNA and interact with proteins can influence various cellular pathways, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-((p-Methylbenzoyl)methylenamino)-8-hydroxyquinoline: Similar structure with a hydroxyl group instead of a quinolinol core.
5-((p-Methylbenzoyl)methylenamino)-8-quinazolinol: Similar structure with a quinazolinol core instead of a quinolinol core.
5-((p-Methylbenzoyl)methylenamino)-8-quinoxalinol: Similar structure with a quinoxalinol core instead of a quinolinol core.
Uniqueness
5-((p-Methylbenzoyl)methylenamino)-8-quinolinol is unique due to its specific substitution pattern and the presence of both the p-methylbenzoyl group and the methylenamino linkage. This unique structure imparts distinct electronic and steric properties, which can influence its reactivity, binding affinity, and biological activity compared to similar compounds.
Propiedades
Número CAS |
26942-57-4 |
|---|---|
Fórmula molecular |
C18H14N2O2 |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
2-(8-hydroxyquinolin-5-yl)imino-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C18H14N2O2/c1-12-4-6-13(7-5-12)17(22)11-20-15-8-9-16(21)18-14(15)3-2-10-19-18/h2-11,21H,1H3 |
Clave InChI |
OLRLYEDWHXAVAL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C=NC2=C3C=CC=NC3=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B11838441.png)




![6-Methyl-5-(4-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11838483.png)





![6-Benzyl-4-chloro-8,8-dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B11838512.png)
